BenchChemオンラインストアへようこそ!

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid

MDM2-p53 Interaction Binding Affinity Cellular Potency

The compound (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid, known as Idasanutlin (RG7388, RO5503781, CAS 1219089-31-2), is a synthetic, highly potent small-molecule MDM2-p53 binding antagonist. It is a second-generation inhibitor of the p53-MDM2 protein-protein interaction, developed to reactivate the tumor suppressor p53 pathway in cancers retaining wild-type TP53.

Molecular Formula C23H22Cl2F2N2O2
Molecular Weight 467.3 g/mol
CAS No. 1219089-31-2
Cat. No. B1467726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid
CAS1219089-31-2
Molecular FormulaC23H22Cl2F2N2O2
Molecular Weight467.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C(C(C(N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C23H22Cl2F2N2O2/c1-22(2,3)10-17-23(11-28,14-8-7-12(24)9-16(14)26)18(20(29-17)21(30)31)13-5-4-6-15(25)19(13)27/h4-9,17-18,20,29H,10H2,1-3H3,(H,30,31)/t17-,18-,20+,23-/m0/s1
InChIKeyIIEWBFYJGJATRB-DWXLDPMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idasanutlin (CAS 1219089-31-2): Second-Generation MDM2 Antagonist for p53 Wild-Type Cancer Research Procurement


The compound (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid, known as Idasanutlin (RG7388, RO5503781, CAS 1219089-31-2), is a synthetic, highly potent small-molecule MDM2-p53 binding antagonist [1]. It is a second-generation inhibitor of the p53-MDM2 protein-protein interaction, developed to reactivate the tumor suppressor p53 pathway in cancers retaining wild-type TP53 [2]. Idasanutlin is characterized by its oral bioavailability and has advanced through multiple clinical trials for both hematologic malignancies and solid tumors, establishing it as a key investigational tool compound for studying p53-dependent biology and a validated reference standard for screening and developing novel MDM2-p53 targeting agents [3].

Why Idasanutlin (CAS 1219089-31-2) Cannot Be Directly Replaced by Other MDM2 Inhibitors in Research


Generic substitution is not viable in the MDM2 inhibitor class because of profound differences in target binding kinetics, cellular potency, pharmacokinetic profiles, and selectivity. While all MDM2 inhibitors aim to block the p53-MDM2 interaction, idasanutlin's second-generation design incorporates a cyanopyrrolidine core that confers distinct stereochemical and conformational properties, resulting in quantitatively superior binding affinity and cellular selectivity compared to first-generation compounds like Nutlin-3a and RG7112 [1]. Furthermore, idasanutlin's unique physicochemical and metabolic stability profile dictates a specific oral dosing regimen (e.g., 600 mg BID for 5 days) that cannot be extrapolated from data on other agents such as AMG-232 or HDM201, which have divergent exposure-response relationships [2]. These distinctions are critical for experimental reproducibility and accurate interpretation of p53 pathway modulation.

Quantitative Evidence Guide: Idasanutlin's Verifiable Differentiation for Procurement


Enhanced Target Binding Affinity and Cellular Potency vs. First-Generation MDM2 Inhibitors

Idasanutlin demonstrates significantly enhanced in vitro binding affinity to the MDM2 protein and improved cellular potency compared to the first-generation clinical candidate RG7112 and the tool compound Nutlin-3a. This is a key differentiator for researchers requiring maximal target engagement at lower concentrations .

MDM2-p53 Interaction Binding Affinity Cellular Potency Drug Discovery

Improved Selectivity Profile vs. Early-Generation MDM2 Antagonist RG7112

Idasanutlin exhibits a demonstrably improved selectivity profile compared to the first-generation MDM2 inhibitor RG7112. This is a critical parameter for studies where off-target interactions, particularly with related proteins like MDMX, could confound results [1].

Selectivity MDM2 Antagonist Safety Profile Target Engagement

Clinically Validated Oral Bioavailability and Pharmacokinetic Profile

Idasanutlin possesses a well-defined pharmacokinetic profile in humans, including moderate oral bioavailability, which is a key advantage for oral administration in chronic dosing regimens. This profile is distinct from other MDM2 inhibitors that may require intravenous administration or have different half-lives [1].

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology Drug Metabolism

Robust In Vivo Efficacy in Xenograft Models of p53 Wild-Type Cancers

In preclinical xenograft models of acute lymphoblastic leukemia (ALL) and malignant rhabdoid tumors (MRT), idasanutlin has demonstrated potent anti-tumor activity as a single agent and in combination, inducing durable complete responses in a significant fraction of treated animals. This level of in vivo activity is a critical benchmark for a successful clinical candidate [1] [2].

Xenograft Models In Vivo Efficacy Tumor Regression Combination Therapy

Defined Safety and Tolerability Profile from Multiple Clinical Trials

Idasanutlin's safety profile, including its dose-limiting toxicities (DLTs) and recommended phase 2 dose (RP2D), has been thoroughly characterized in multiple clinical trials across various patient populations. This data provides a clear framework for in vivo dosing and safety monitoring, distinguishing it from less clinically advanced MDM2 inhibitors [1].

Clinical Safety Tolerability Dose-Limiting Toxicity Pharmacovigilance

Optimal Application Scenarios for Idasanutlin (CAS 1219089-31-2) in Preclinical and Translational Research


Standardized In Vitro Screening for MDM2-p53 Disruption

Use Idasanutlin as a potent reference standard (IC50 = 6 nM) in biochemical and cell-based assays to validate and benchmark novel MDM2 inhibitors. Its well-characterized binding kinetics and cellular potency provide a reliable comparator for assessing the activity of new chemical entities [1].

In Vivo Validation of p53-Dependent Tumor Suppression in Xenograft Models

Employ Idasanutlin in established in vivo xenograft models (e.g., MRT, T-ALL) where it has demonstrated durable complete responses. This serves as a positive control for p53 reactivation studies and allows for direct comparison of anti-tumor efficacy and survival benefits with experimental therapeutics [2].

Pharmacokinetic and Toxicology Studies with an Orally Bioavailable Tool

Utilize Idasanutlin's well-defined PK profile (40.1% absolute bioavailability, low renal clearance) for oral administration in chronic dosing experiments. Its established safety and tolerability data facilitate robust preclinical toxicology and pharmacodynamic assessments in rodents and non-human primates [3].

Combination Therapy Studies to Overcome Resistance in p53 Wild-Type Cancers

Leverage Idasanutlin's synergistic activity with agents like venetoclax (BCL-2 inhibitor) and navitoclax in preclinical models of AML and ALL. This application is critical for exploring rational combination strategies to enhance therapeutic index and delay the emergence of p53-mutated resistant clones [4].

Quote Request

Request a Quote for (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.